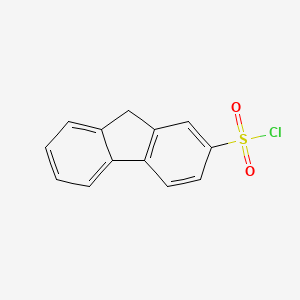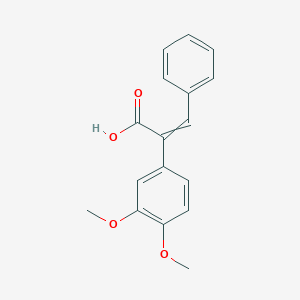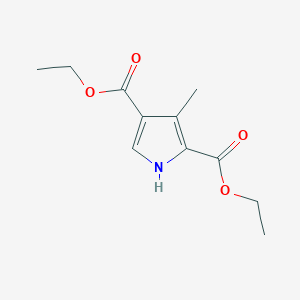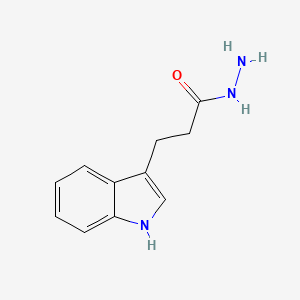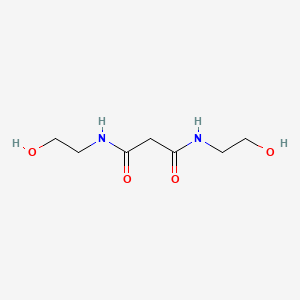
N,N'-bis(2-hydroxyethyl)propanediamide
説明
“N,N’-bis(2-hydroxyethyl)propanediamide” is a chemical compound. Its molecular formula is C39H78N2O4 . It is also known by other names such as “N,N’-dihexadecyl-N,N’-bis (2-hydroxyethyl)propanediamide” and "QUESTAMIDE H" .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the synthesis of N,N’-bis(p-hydroxybenzoyl) propanediamine and N,N’-bis(p-hydroxybenzoyl) triethylenetetramine was investigated for their efficiency towards steel corrosion attack .Molecular Structure Analysis
The molecular structure of “N,N’-bis(2-hydroxyethyl)propanediamide” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .科学的研究の応用
Uranium Adsorption
N,N’-bis(2-hydroxyethyl)malonamide has been used in the preparation of a two-dimensional network polymer, which is then immobilized in an environmentally friendly chitosan biomembrane . This material has been used for the highly selective adsorption of uranium (VI) from solutions . The synergistic action of the amide group and amidoxime group in the compound shows extraordinary adsorption effect on uranium (VI), making it a promising material for uranium (VI) separation in complex environments and low-concentration uranium backgrounds .
Synthesis of Fatty Acid Diethanolamides
N,N’-bis(2-hydroxyethyl)malonamide can be prepared from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts . The resulting fatty acid diethanolamides (FADs) have a wide range of applications, including surfactants, cosmetics, fungicides, lubricants, foam-control agents, water repellents, shampoos, detergents, corrosion inhibitors, and antiblocking agents in plastics processing technologies .
Catalyst in Chemical Reactions
The compound can also act as a catalyst in chemical reactions. For instance, it has been used in the one-pot solvent-free synthesis of N,N’-bis(2-hydroxyethyl)alkylamide from triglycerides . The Zn-doped CaO nanospheroids were found to be the most efficient heterogeneous catalyst, with complete conversion of natural triglycerides to fatty acid diethanolamide in 30 min at 90 °C .
作用機序
Target of Action
N,N’-Bis(2-hydroxyethyl)malonamide, also known as N,N’-bis(2-hydroxyethyl)propanediamide, is a compound that has been studied for its potential applications in metal separation and recovery . Its primary targets are metal ions, particularly uranium (VI) .
Mode of Action
The compound interacts with its targets through a process known as chelation . This involves the formation of multiple bonds between the compound and a metal ion, resulting in a ring-like structure. This allows the compound to effectively “trap” the metal ions, facilitating their separation and recovery .
Biochemical Pathways
It is known that the compound’s chelating properties can influence the distribution and availability of metal ions in a system . This can have downstream effects on various biochemical processes that depend on these ions.
Result of Action
The primary result of N,N’-Bis(2-hydroxyethyl)malonamide’s action is the selective adsorption of uranium (VI) . In one study, a polymer based on the compound showed extraordinary adsorption effect on uranium (VI), with a saturation adsorption capacity of 748.64 mg/g . This suggests that the compound could be highly effective in uranium (VI) separation applications .
Action Environment
The action of N,N’-Bis(2-hydroxyethyl)malonamide can be influenced by various environmental factors. For instance, the compound’s stability and hydrophobicity can be enhanced when it is immobilized in an environmentally friendly chitosan biomembrane . Additionally, the compound has shown satisfactory results in competitive ion coexistence systems and simulated seawater experiments, suggesting that it can function effectively in complex environments and low-concentration uranium backgrounds .
特性
IUPAC Name |
N,N'-bis(2-hydroxyethyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c10-3-1-8-6(12)5-7(13)9-2-4-11/h10-11H,1-5H2,(H,8,12)(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCNWGGKMFFYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)CC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985048 | |
| Record name | N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2-hydroxyethyl)propanediamide | |
CAS RN |
6640-68-2 | |
| Record name | NSC49014 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques are useful for characterizing complexes formed with N,N'-bis(2-hydroxyethyl)propanediamide?
A2: Infrared and electronic spectroscopy are valuable tools for characterizing complexes involving N,N'-bis(2-hydroxyethyl)propanediamide. [] Infrared spectroscopy can reveal information about the coordination mode of the ligand, particularly by analyzing shifts in specific vibrational frequencies upon complexation. [] Electronic spectroscopy provides insights into the electronic structure and geometry of the copper(II) complexes. For instance, the presence or absence of a characteristic band around 23.3–27.0×103 cm−1 in the electronic spectra can differentiate between alkoxo-oxygen bridged and non-bridged structures in copper(II) complexes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)
![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)

